2-([11'-Biphenyl]-3-yl)propan-2-amine hydrochloride
Description
2-([11'-Biphenyl]-3-yl)propan-2-amine hydrochloride is a secondary amine hydrochloride salt featuring a biphenyl substituent at the 3-position of the propan-2-amine core. The compound’s amine hydrochloride moiety is typical in pharmaceutical intermediates, enhancing stability and solubility in polar solvents.
Properties
IUPAC Name |
2-(3-phenylphenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-15(2,16)14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-11H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMSIJCOMUKFNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([11’-Biphenyl]-3-yl)propan-2-amine hydrochloride typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction, where a halogenated biphenyl compound reacts with a boronic acid derivative in the presence of a palladium catalyst.
Amination Reaction: The biphenyl intermediate undergoes an amination reaction with propan-2-amine. This reaction can be facilitated by using a suitable base such as sodium hydride or potassium carbonate.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-([11’-Biphenyl]-3-yl)propan-2-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-([11’-Biphenyl]-3-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemical Applications
Synthetic Building Block
- This compound serves as a versatile building block in organic synthesis. Its biphenyl structure allows for the formation of more complex molecules through various coupling reactions, such as Suzuki and Heck reactions, which are essential in developing pharmaceuticals and agrochemicals.
Table 1: Common Reactions Involving 2-([11'-Biphenyl]-3-yl)propan-2-amine hydrochloride
| Reaction Type | Description | Conditions |
|---|---|---|
| Suzuki Coupling | Coupling with aryl boronic acids | Pd catalyst, base (e.g., K3PO4) |
| Heck Reaction | Coupling with alkenes | Pd catalyst, base |
| N-Alkylation | Formation of amines or substituted amines | Alkyl halides, base |
Biological Applications
Pharmacological Potential
- The compound exhibits potential as a pharmacophore in drug discovery. Its structural characteristics suggest possible interactions with biological targets, including receptors and enzymes involved in various diseases.
Case Study: Anticancer Activity
- A study demonstrated that biphenyl derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, compounds similar to this compound have shown effectiveness against breast cancer cell lines by modulating estrogen receptor activity .
Table 2: Biological Activities of Biphenyl Derivatives
| Activity Type | Example Compound | Target/Mechanism |
|---|---|---|
| Anticancer | 2-([11'-Biphenyl]-3-yl) | Estrogen receptor inhibition |
| Antimicrobial | Various biphenyl derivatives | Bacterial cell wall synthesis |
| Anti-inflammatory | Biphenyl analogs | COX enzyme inhibition |
Medical Applications
Therapeutic Uses
- The potential therapeutic applications of this compound extend to treating conditions like inflammation and cancer due to its ability to interact with biological pathways.
Case Study: Drug Development
Mechanism of Action
The mechanism of action of 2-([11’-Biphenyl]-3-yl)propan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The biphenyl group provides a hydrophobic interaction with the target, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁ClF₃N₃ |
| Molecular Weight | 241.64 g/mol |
| SMILES | CC(C)(N)c1nccc(C(F)(F)F)n1.Cl |
| Substituent | 4-(Trifluoromethyl)pyrimidin-2-yl |
Comparison:
- Physicochemical Implications: The trifluoromethyl group increases lipophilicity (logP) and may improve blood-brain barrier penetration. However, the pyrimidine ring could reduce solubility in aqueous media compared to the biphenyl system.
- Pharmacological Relevance: Pyrimidine derivatives are common in kinase inhibitors, suggesting possible applications in oncology or antiviral therapies.
Tamsulosin Hydrochloride Impurity H
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₇ClN₂O₃ |
| Molecular Weight | 402.89 g/mol |
| Substituent | 4-Methoxyphenyl and 2-ethoxyphenoxyethyl groups |
Comparison:
- Structural Differences: The phenoxyethyl and methoxyphenyl substituents create a bulkier structure compared to the biphenyl group, likely reducing membrane permeability.
- Physicochemical Implications: The ethoxy and methoxy groups enhance solubility in polar solvents but may limit lipid bilayer penetration. The higher molecular weight (402.89 vs. ~280 estimated for the target compound) could affect pharmacokinetics.
Discussion of Research Findings
- Electronic Effects: The biphenyl group in the target compound may facilitate π-π stacking interactions with aromatic residues in enzymes or receptors, unlike the electron-deficient pyrimidine or polar ether-containing analogs.
- Solubility and Bioavailability: The trifluoromethylpyrimidine derivative’s lower molecular weight and fluorine content could favor oral absorption, while the biphenyl analog’s hydrophobicity might necessitate formulation adjustments.
- Synthetic Challenges: Introducing a biphenyl group may require cross-coupling reactions (e.g., Suzuki-Miyaura), whereas pyrimidine derivatives often involve cyclocondensation steps.
Biological Activity
2-([11'-Biphenyl]-3-yl)propan-2-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl moiety, which is known to influence its interaction with biological targets. The presence of the propan-2-amine structure suggests potential interactions with neurotransmitter systems.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors. It is hypothesized that this compound may act as a modulator of serotonin and dopamine pathways, similar to other amine derivatives.
Key Mechanisms:
- Serotonin Receptor Modulation : Preliminary studies suggest that the compound may exhibit affinity for serotonin receptors, potentially influencing mood and anxiety-related pathways.
- Dopaminergic Activity : Given the structural similarities to other known dopaminergic agents, it may affect dopaminergic signaling, which is crucial in conditions like Parkinson's disease and schizophrenia.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter levels in vitro, suggesting potential applications in neuropharmacology.
- Antioxidant Properties : Some studies indicate that it may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related conditions.
- Anticancer Potential : There are emerging reports suggesting that the compound may have anticancer properties, possibly through apoptosis induction in cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives, providing insights into their therapeutic potential.
| Study | Findings |
|---|---|
| Adamowicz et al., 2014 | Investigated the effects of biphenyl derivatives on neurotransmitter systems, highlighting their potential for addiction treatment. |
| Cha et al., 2015 | Demonstrated that compounds similar to this compound can modulate serotonin pathways, impacting mood disorders. |
| Recent Pharmacological Studies | Showed promising results in animal models for anxiety and depression when treated with biphenyl derivatives. |
Q & A
Q. What synthetic methodologies are suitable for preparing 2-([11'-Biphenyl]-3-yl)propan-2-amine hydrochloride?
- Methodological Answer : Synthesis typically involves two key steps: (1) constructing the biphenyl moiety and (2) introducing the propan-2-amine group. For biphenyl formation, Suzuki-Miyaura coupling (using a palladium catalyst and aryl halides/boronic acids) is widely employed due to its regioselectivity and mild conditions . The amine group can be introduced via nucleophilic substitution (e.g., reacting a biphenyl bromide with potassium phthalimide, followed by deprotection and HCl salt formation). Purification may require recrystallization or column chromatography, with characterization via -NMR, HPLC, and mass spectrometry to confirm purity and structure .
Q. How can researchers optimize reaction yields for this compound?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a factorial design can identify interactions between variables affecting coupling efficiency in Suzuki reactions . Computational tools like density functional theory (DFT) may predict transition states to guide solvent selection (e.g., THF or DMF for polar intermediates) . Post-reaction analysis via TLC or GC-MS helps monitor progress and adjust conditions in real time.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : X-ray crystallography (for solid-state structure) and -NMR (to verify biphenyl connectivity and amine protonation) .
- Purity Assessment : Reverse-phase HPLC with UV detection (≥95% purity threshold for biological assays) .
- Salt Form Verification : Thermogravimetric analysis (TGA) to confirm HCl stoichiometry and differential scanning calorimetry (DSC) for stability profiling .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions in biological systems?
- Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) can simulate binding to target receptors (e.g., GPCRs or ion channels). Pair with molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability over time . For biphenyl-containing amines, focus on π-π stacking interactions with aromatic residues and salt-bridge formation via the protonated amine . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities experimentally.
Q. How should researchers address contradictory data in biological activity studies?
- Methodological Answer :
- Reproducibility Checks : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, controlled temperature) to rule out experimental variability .
- Orthogonal Assays : Use complementary methods (e.g., cell-based viability assays vs. enzymatic inhibition tests) to confirm activity .
- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile discrepancies across studies, considering variables like cell line heterogeneity or assay sensitivity .
Q. What strategies improve the compound’s stability in aqueous solutions?
- Methodological Answer :
- Salt Form Optimization : Compare hydrochloride with other salts (e.g., sulfate, citrate) via phase-solubility studies to enhance solubility and reduce hydrolysis .
- Lyophilization : Test freeze-drying formulations with cryoprotectants (e.g., trehalose) to extend shelf life .
- Degradation Pathway Analysis : Use accelerated stability studies (40°C/75% RH) with LC-MS to identify hydrolytic or oxidative byproducts .
Q. How can reaction scalability be achieved without compromising yield?
- Methodological Answer :
- Flow Chemistry : Transition batch synthesis to continuous flow systems for improved heat/mass transfer, particularly in biphenyl coupling steps .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate concentrations during scale-up .
- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to simplify waste management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
